molecular formula C7H3F3I2O B14038437 1-Difluoromethoxy-2,5-diiodo-4-fluorobenzene

1-Difluoromethoxy-2,5-diiodo-4-fluorobenzene

Cat. No.: B14038437
M. Wt: 413.90 g/mol
InChI Key: NJNFMZOLFHWFNI-UHFFFAOYSA-N
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Description

1-Difluoromethoxy-2,5-diiodo-4-fluorobenzene is a chemical compound with the molecular formula C7H3F3I2O and a molecular weight of 413.90 . This compound is characterized by the presence of difluoromethoxy, diiodo, and fluorobenzene groups, making it a unique and interesting subject for chemical research and industrial applications.

Preparation Methods

The synthesis of 1-Difluoromethoxy-2,5-diiodo-4-fluorobenzene typically involves the introduction of difluoromethoxy and diiodo groups onto a fluorobenzene ring. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Halogenation: Introduction of iodine atoms to the benzene ring through halogenation reactions.

    Methoxylation: Introduction of the difluoromethoxy group using appropriate reagents and catalysts.

Industrial production methods often involve optimizing these reactions for higher yields and purity, using advanced techniques and equipment .

Chemical Reactions Analysis

1-Difluoromethoxy-2,5-diiodo-4-fluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic and electrophilic substitution reactions due to the presence of halogen atoms.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Coupling Reactions: The presence of iodine atoms makes it suitable for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts .

Scientific Research Applications

1-Difluoromethoxy-2,5-diiodo-4-fluorobenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Difluoromethoxy-2,5-diiodo-4-fluorobenzene involves its interaction with molecular targets through its functional groups. The difluoromethoxy group can participate in hydrogen bonding and other interactions, while the iodine atoms can engage in halogen bonding. These interactions can influence the compound’s reactivity and its effects on biological systems.

Comparison with Similar Compounds

1-Difluoromethoxy-2,5-diiodo-4-fluorobenzene can be compared with other similar compounds, such as:

    1-Difluoromethoxy-2,5-diiodo-4-chlorobenzene: Similar structure but with a chlorine atom instead of fluorine.

    1-Difluoromethoxy-2,5-diiodo-4-bromobenzene: Similar structure but with a bromine atom instead of fluorine.

    1-Difluoromethoxy-2,5-diiodo-4-iodobenzene: Similar structure but with an additional iodine atom.

Properties

Molecular Formula

C7H3F3I2O

Molecular Weight

413.90 g/mol

IUPAC Name

1-(difluoromethoxy)-4-fluoro-2,5-diiodobenzene

InChI

InChI=1S/C7H3F3I2O/c8-3-1-5(12)6(2-4(3)11)13-7(9)10/h1-2,7H

InChI Key

NJNFMZOLFHWFNI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1I)F)I)OC(F)F

Origin of Product

United States

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